H-Gly-gly-gly-gly-ala-OH
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Overview
Description
H-Gly-gly-gly-gly-ala-OH is a pentapeptide composed of four glycine (Gly) residues followed by one alanine (Ala) residue Peptides like this one are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-gly-gly-gly-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further reactions.
Cleavage: The final peptide is cleaved from the resin and purified.
Common reagents used in SPPS include dicyclohexylcarbodiimide (DCC) for coupling and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Gly-gly-gly-gly-ala-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues under certain conditions.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or enzymatically with proteases.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Substitution: Achieved through peptide synthesis techniques, where specific amino acids are replaced during the synthesis process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids .
Scientific Research Applications
H-Gly-gly-gly-gly-ala-OH has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation and stability.
Biology: Serves as a substrate for studying enzyme activity, particularly proteases.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Gly-gly-gly-gly-ala-OH involves its interaction with specific molecular targets, such as enzymes. For instance, as a substrate for proteases, it binds to the active site of the enzyme, where peptide bonds are cleaved. This interaction is crucial for understanding enzyme specificity and activity .
Comparison with Similar Compounds
Similar Compounds
H-Gly-gly-gly-gly-gly-OH: A pentapeptide with five glycine residues.
H-Ala-ala-ala-ala-ala-OH: A pentapeptide with five alanine residues.
H-Gly-ala-gly-ala-gly-OH: A pentapeptide with alternating glycine and alanine residues.
Uniqueness
H-Gly-gly-gly-gly-ala-OH is unique due to its specific sequence of four glycine residues followed by one alanine residue. This sequence imparts distinct structural and functional properties, making it valuable for studying peptide interactions and enzyme specificity .
Properties
Molecular Formula |
C11H19N5O6 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H19N5O6/c1-6(11(21)22)16-10(20)5-15-9(19)4-14-8(18)3-13-7(17)2-12/h6H,2-5,12H2,1H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20)(H,21,22)/t6-/m0/s1 |
InChI Key |
NXVQLROTKQDHIA-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
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